2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide
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Overview
Description
2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide is a chemical compound with the molecular formula C9H8ClFN2O It is a derivative of isonicotinamide, featuring a chloro group at the second position, a cyclopropyl group attached to the nitrogen, and a fluoro group at the third position of the isonicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid or its derivatives.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropylamine derivative, often through a nucleophilic substitution reaction.
Fluorination: The fluoro group is introduced using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro or fluoro groups.
Scientific Research Applications
2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropylisonicotinamide: Lacks the fluoro group, which may affect its reactivity and biological activity.
3-Fluoroisonicotinamide: Lacks the chloro and cyclopropyl groups, which can influence its chemical properties and applications.
N-cyclopropyl-3-fluoroisonicotinamide: Lacks the chloro group, potentially altering its chemical behavior and interactions.
Uniqueness
2-Chloro-N-cyclopropyl-3-fluoroisonicotinamide is unique due to the combination of its chloro, cyclopropyl, and fluoro substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-3-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O/c10-8-7(11)6(3-4-12-8)9(14)13-5-1-2-5/h3-5H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIHIRJQKFKAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C(=NC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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